7-甲基喹唑啉

描述

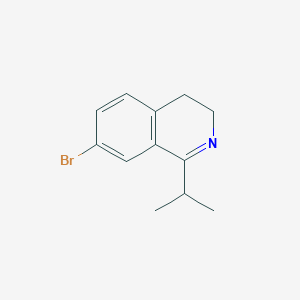

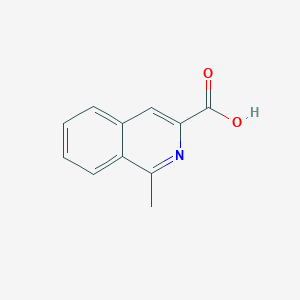

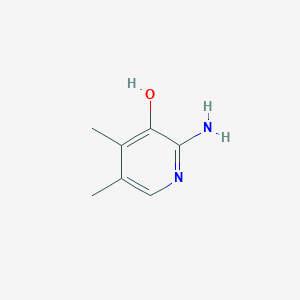

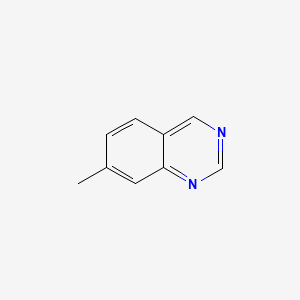

7-Methylquinazoline is a derivative of quinazoline, an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The 7-methylquinazoline variant has a methyl group attached to the 7th carbon in the quinazoline structure .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The most common strategy for the synthesis of quinazoline 3-oxides is based on intramolecular cyclocondensation of the intermediate N-acyl-2-aminoaryl ketone oximes using various reagents . From the perspective of green and sustainable chemistry, transition-metal-free synthesis provides an alternative method for accessing several biologically active heterocycles .Molecular Structure Analysis

The molecular structure of 7-Methylquinazoline is C9H8N2 with a molecular weight of 144.18 g/mol . The InChI key for 7-Methylquinazoline is WUQQKWIILPEEKY-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinazoline derivatives are known to undergo various chemical reactions. The pyrimidine ring readily undergoes N-oxidation using hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), monopermaleic acid, monoperphtalic acid, or p-methylperbenzoic acid to afford pyrimidine N-oxides . Both nitrogen atoms of the pyrimidine nucleus of quinazolines can be oxidised to afford either the 1-oxide or 3-oxide derivatives .Physical And Chemical Properties Analysis

7-Methylquinazoline is stable in cold dilute acid and alkaline solutions, but it is destroyed when these solutions are boiled . More specific physical and chemical properties of 7-Methylquinazoline were not found in the retrieved sources.科学研究应用

抗癌应用

- 肿瘤血管破坏剂:7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,7-甲基喹唑啉的衍生物,显示出有希望的抗癌特性。它抑制肿瘤生长,诱导细胞凋亡,并破坏肿瘤血管,使其成为新型的微管蛋白结合肿瘤血管破坏剂 (Cui 等人,2017 年).

- 抗肿瘤剂:另一组衍生物,取代的 N-(4-(2-(4-苄基哌嗪-1-基)乙氧基)苯基)-N-甲基喹唑啉-4-胺,已被合成并评估其抗肿瘤活性。它们显示出有效的抗增殖活性和触发细胞凋亡的能力,使其成为有希望的抗癌剂 (Cao 等人,2016 年).

药理合成

- 抗精神病药物的合成:与 7-甲基喹唑啉相关的化合物 7-羟基喹啉-2(1H)-酮已用于合成抗精神病药物,如 brexpiprazole。已经开发出新的合成方法,这对于生产这些药物至关重要 (Reddy 等人,2018 年).

抗菌和抗炎特性

- 抗菌活性:已经合成并评估了新型 2-甲基喹唑啉-4(3H)-酮衍生物的抗菌活性。它们对病原菌和真菌显示出有希望的结果 (Keche 和 Kamble,2014 年).

- 抗炎活性:这些衍生物还表现出显着的抗炎活性,使其可能对治疗炎症性疾病有用。

其他应用

- 信息素研究:已经鉴定出 4-甲基喹唑啉,它是 Nasonia vitripennis 中雄性性信息素的次要成分。它对处女性别对雄性信息素的行为反应起作用 (Ruther 等人,2007 年).

- 结核病治疗:已经合成并筛选出新型 3-(((取代苯基)氨基)甲基)-2-甲基喹唑啉-4(3H)-酮化合物,以了解其抗结核活性,显示出对结核分枝杆菌的有效作用 (Panneerselvam 等人,2016 年).

未来方向

Quinazolines are a privileged class of nitrogen-containing heterocycles, widely present in a variety of natural products and synthetic chemicals with a broad spectrum of biological and medicinal activities . This has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . Future research directions could include the development of new synthetic methodologies, the design and synthesis of new derivatives or analogues to treat various diseases, and the exploration of the potential role of these hybridized pharmacophoric features in exhibiting various pharmacological activities .

属性

IUPAC Name |

7-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-6-11-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQQKWIILPEEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617817 | |

| Record name | 7-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylquinazoline | |

CAS RN |

7556-98-1 | |

| Record name | 7-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。